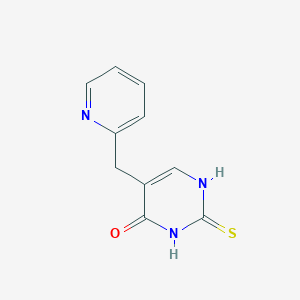

5-(2-Pyridylmethyl)-2-thiouracil

Description

Contextualizing 5-(2-Pyridylmethyl)-2-thiouracil within 2-Thiouracil (B1096) Analog Research

The investigation of this compound is a focused endeavor within the broader and highly active domain of 2-thiouracil analog research. 2-Thiouracil, a derivative of uracil (B121893) where the oxygen atom at the second position is replaced by sulfur, serves as a foundational scaffold for the synthesis of a diverse array of derivatives. nih.gov These analogs are of considerable interest in drug discovery due to their structural similarity to the pyrimidine (B1678525) bases found in nucleic acids. nih.gov This resemblance allows them to interact with various biological targets, leading to a wide spectrum of pharmacological activities.

Researchers have systematically modified the 2-thiouracil core at various positions to explore structure-activity relationships. The C5 position of the uracil ring is a particularly attractive site for substitution, as modifications at this position can significantly influence the biological properties of the parent molecule. The introduction of different functional groups at C5 has led to the discovery of compounds with antibacterial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.net Therefore, the study of this compound represents a logical and strategic progression in the quest to develop more potent and selective therapeutic agents based on the 2-thiouracil framework.

Historical Perspective of 2-Thiouracil Derivatives in Academic Investigations

The scientific journey of 2-thiouracil and its derivatives dates back to the mid-20th century. Initially, 2-thiouracil itself was recognized for its antithyroid properties, inhibiting the enzyme thyroid peroxidase and was used in the treatment of Graves' disease. nih.gov This early clinical application spurred further investigation into the biological effects of this class of compounds.

Over the decades, research has expanded significantly, with numerous studies dedicated to the synthesis and biological evaluation of novel 2-thiouracil derivatives. These investigations have revealed a wealth of biological activities. For instance, various analogs have been shown to possess inhibitory effects on enzymes involved in pyrimidine nucleotide biosynthesis. nih.gov Furthermore, the derivatization of 2-thiouracil has yielded compounds with promising antimicrobial and anticancer activities. nih.govnih.govnih.gov The historical trajectory of 2-thiouracil research demonstrates a continuous effort to harness the therapeutic potential of this versatile heterocyclic core, setting the stage for the exploration of more complex derivatives like this compound.

Significance of Pyridylmethyl Substitution in Uracil and Thiouracil Chemistry

The introduction of a pyridylmethyl group at the C5 position of the uracil or thiouracil ring is a key structural modification that imparts distinct chemical and biological properties to the molecule. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds and approved drugs. academie-sciences.fr Its presence can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Specifically, the pyridylmethyl substituent can engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding, with biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that is often exploited in the design of enzyme inhibitors. academie-sciences.fr For example, studies on 5-(pyridin-2-yl)thiazoles have demonstrated their potential as kinase inhibitors. nih.gov In the context of uracil and thiouracil derivatives, the pyridylmethyl group can enhance the binding affinity of the compound to its target, potentially leading to increased potency and selectivity. The deprotonation reactions of 2-thiouracil with organomercury compounds containing a pyridinyl group have also been studied, providing insights into the coordination chemistry of these systems. capes.gov.br

Current Research Gaps and Future Outlook for this compound Studies

Despite the rich history and broad therapeutic potential of 2-thiouracil derivatives, dedicated research focusing specifically on this compound appears to be limited. While numerous studies have explored a wide range of substituents at the C5 position, the pyridylmethyl group has not been as extensively investigated in this specific context as other moieties. This represents a significant research gap.

The future outlook for studies on this compound is promising and warrants further exploration. Key areas for future research include:

Systematic Biological Evaluation: Comprehensive screening of this compound against a wide panel of biological targets, including viral enzymes, kinases, and cancer cell lines, is necessary to fully elucidate its therapeutic potential. The antiviral activity of related 5-(2-haloalkyl)uracil derivatives suggests that this would be a particularly fruitful area of investigation. nih.govnih.gov

Structural Biology Studies: Elucidating the three-dimensional structure of this compound in complex with its biological targets through techniques like X-ray crystallography or cryo-electron microscopy would provide invaluable insights into its mechanism of action and facilitate the rational design of more potent analogs. Structural studies of related compounds like 5-methyl-2-thiouracil (B189611) have already provided detailed molecular information. nih.gov

Medicinal Chemistry Optimization: Structure-activity relationship (SAR) studies involving modifications of both the pyridinyl and thiouracil moieties could lead to the identification of derivatives with improved pharmacological profiles.

Exploration of Novel Synthetic Routes: The development of more efficient and versatile synthetic methods for the preparation of this compound and its analogs would accelerate research in this area. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3OS |

|---|---|

Molecular Weight |

219.27 g/mol |

IUPAC Name |

5-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C10H9N3OS/c14-9-7(6-12-10(15)13-9)5-8-3-1-2-4-11-8/h1-4,6H,5H2,(H2,12,13,14,15) |

InChI Key |

ZGQMZSLCKZISPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CNC(=S)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Pyridylmethyl 2 Thiouracil and Its Analogs

Retrosynthetic Analysis of 5-(2-Pyridylmethyl)-2-thiouracil

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. fiveable.mescribd.com By working backward from the target molecule, chemists can identify simpler precursor structures and devise a feasible synthetic route. fiveable.mescribd.comfiveable.me

For this compound, the primary disconnection is at the C5-carbon bond of the thiouracil ring and the methylene (B1212753) bridge of the pyridylmethyl group. This suggests two main synthetic approaches:

Approach 1: A pre-formed 2-thiouracil (B1096) ring is functionalized at the 5-position with a 2-pyridylmethyl group.

Approach 2: A precursor already containing the 2-pyridylmethyl moiety is used to construct the 2-thiouracil ring.

A second key disconnection involves breaking the bonds of the pyrimidine (B1678525) ring itself. This leads back to acyclic precursors, which can be cyclized to form the 2-thiouracil core. advancechemjournal.com The fundamental building blocks for the 2-thiouracil ring are typically a three-carbon component and thiourea (B124793).

Classical Synthetic Routes to 2-Thiouracil Scaffolds

The 2-thiouracil core is a fundamental heterocyclic structure in numerous biologically active compounds. ekb.egnih.gov Its synthesis is well-established and generally involves the cyclocondensation of a carbonyl compound with thiourea. ekb.eg

Condensation and Cyclization Reactions in 2-Thiouracil Synthesis

A primary method for constructing the 2-thiouracil system is through the cyclocondensation of a β-ketoester or a related three-carbon carbonyl compound with thiourea. ekb.eg This reaction is a cornerstone in pyrimidine chemistry.

One of the earliest reported syntheses of 2-thiouracil involved the condensation of the sodium salt of formylacetic acid ethyl ester with thiourea. ekb.eg Another established method involves a two-stage process where Meldrum's acid is heated with trimethyl orthoformate and thiourea, followed by thermolysis of the intermediate. ekb.eg

Multi-Component Reactions (MCRs) for Thiouracil Core Formation

Multi-component reactions (MCRs), such as the Biginelli reaction, offer an efficient way to synthesize substituted thiouracils in a single step. chemijournal.com This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and thiourea. chemijournal.com This approach allows for the direct introduction of substituents at various positions of the thiouracil ring. chemijournal.com Improved conditions for the Biginelli reaction, such as using potassium carbonate in ethanol, have been shown to produce higher yields of thiouracil compounds. chemijournal.com

Strategies for 5-Position Functionalization with Pyridylmethyl Groups

Introducing the 2-pyridylmethyl group at the C5 position of the 2-thiouracil ring is a critical step in the synthesis of the target molecule. This can be achieved through direct functionalization of a pre-existing thiouracil ring or by incorporating the pyridylmethyl moiety into one of the precursors before ring formation.

Direct Alkylation and Cross-Coupling Methods at C5

Direct functionalization of the C5 position of 2-thiouracil can be challenging due to the electron-rich nature of the pyrimidine ring. However, several methods have been developed to achieve this.

Alkylation: Direct alkylation of enolates can be used to introduce alkyl groups at the α-position of a carbonyl compound. libretexts.orglibretexts.org For 2-thiouracil, forming an enolate and reacting it with a 2-pyridylmethyl halide would be a potential route. The regioselectivity of this reaction can be influenced by the reaction conditions. libretexts.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.comnih.gov To apply this to the C5 position, a 5-halo-2-thiouracil derivative is typically required. acs.org This can then be coupled with an appropriate organometallic reagent containing the 2-pyridylmethyl group, such as an organoboron (Suzuki coupling) or organozinc (Negishi coupling) compound. nih.govresearchgate.net The general mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Precursor-Based Functionalization for Pyridylmethyl Introduction

An alternative to direct functionalization is to introduce the 2-pyridylmethyl group into one of the acyclic precursors before the cyclization step. ekb.egacs.org This approach can offer better control over the position of the substituent.

For instance, a β-ketoester can be functionalized at its α-position with the 2-pyridylmethyl group. This substituted β-ketoester can then be condensed with thiourea to form the desired this compound. This method avoids potential issues with the reactivity of the thiouracil ring itself. ekb.egacs.org

Advanced Synthetic Techniques for this compound

The synthesis of complex heterocyclic molecules such as this compound is continuously evolving, with a focus on improving efficiency, selectivity, and sustainability. Advanced synthetic techniques are moving beyond traditional methods to incorporate principles of green chemistry and sophisticated catalytic systems. These approaches aim to shorten reaction times, increase yields, and minimize the generation of hazardous waste, which is crucial for both laboratory-scale research and potential large-scale production.

Green chemistry represents a paradigm shift in chemical synthesis, emphasizing the reduction or elimination of hazardous substances and processes. kuey.netresearchgate.net For the synthesis of the pyrimidine core found in thiouracils, several green methodologies have been developed that offer significant advantages over conventional methods, which often rely on toxic reagents and volatile organic solvents. rasayanjournal.co.in These sustainable techniques are applicable to the synthesis of this compound and its analogs, providing pathways that are more environmentally benign and economically viable. rasayanjournal.co.inbenthamdirect.com

Key green chemistry techniques applicable to thiouracil synthesis include:

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. kuey.netrasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, for instance by using techniques like ball milling, minimizes waste and can lead to the formation of purer products with simpler workup procedures. rasayanjournal.co.in

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives such as water, ionic liquids, or bio-based solvents is a cornerstone of green synthesis. kuey.netrasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the waste generated from intermediate purification steps. rasayanjournal.co.inbenthamdirect.com

The integration of these principles not only minimizes environmental impact but also often results in improved reaction efficiency and simplified product purification. kuey.netresearchgate.net

Table 1: Comparison of Green Synthesis Techniques vs. Conventional Methods for Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours kuey.netrasayanjournal.co.in | Minutes to hours rasayanjournal.co.in |

| Energy Consumption | High | Significantly Lower kuey.net | Lower kuey.net |

| Yield | Often moderate | Generally higher kuey.netrasayanjournal.co.in | Often improved rasayanjournal.co.in |

| Solvent Use | High (often hazardous) | Reduced or green solvents kuey.net | Reduced or green solvents rasayanjournal.co.in |

| Byproduct Generation | Can be significant | Often reduced rasayanjournal.co.in | Minimized rasayanjournal.co.in |

The introduction of the pyridylmethyl group at the C5 position of the thiouracil ring is a critical step that defines the target molecule's structure. Advanced catalytic methods offer precise and efficient ways to forge this carbon-carbon bond, overcoming the limitations of classical synthetic routes. Transition-metal catalysis, particularly methods involving C-H bond activation, provides a powerful and atom-economical strategy for this transformation. researchgate.net

Transition-Metal-Catalyzed C-H Activation: This strategy involves the direct functionalization of a carbon-hydrogen bond, which avoids the need for pre-functionalized starting materials (like organohalides), thereby reducing synthetic steps and waste. dmaiti.com In the context of synthesizing this compound, two primary approaches can be envisioned:

Pyridine-Directed C-H Activation: The nitrogen atom of a pyridine-containing reagent can act as a directing group, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and guiding it to activate a specific C-H bond on the coupling partner. researchgate.net

Uracil-Directed C-H Activation: A directing group installed on the thiouracil nucleus could be used to direct a metal catalyst to activate the C5-H bond, followed by coupling with a suitable pyridylmethyl source.

Palladium catalysis is particularly well-suited for these transformations, often proceeding through the formation of a palladacycle intermediate that facilitates the C-C bond formation. nih.gov This approach offers a direct and efficient route to highly substituted heterocyclic compounds. researchgate.net

Table 2: Potential Catalytic Systems for Pyridylmethyl Incorporation

| Catalytic Strategy | Metal Catalyst | Potential Reactants | Key Advantages |

|---|---|---|---|

| Directed C-H Activation | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) researchgate.net | 2-Thiouracil and a pyridylmethylating agent | High atom economy, reduced synthetic steps, high regioselectivity. researchgate.net |

| Cross-Coupling (e.g., Suzuki, Stille) | Palladium (Pd) | 5-Halo-2-thiouracil and a pyridylmethyl-organometallic reagent | Well-established, versatile, and tolerant of various functional groups. |

| Non-Covalent Interaction Guidance | Palladium (Pd) | 2-Thiouracil and a pyridylmethylating agent with a template | Circumvents the need for a covalently attached directing group. dmaiti.com |

Chemical Reactivity and Derivatization Strategies of 5 2 Pyridylmethyl 2 Thiouracil

Reactivity of the Thioamide Group (C=S)

The thioamide group is a key functional group in 5-(2-Pyridylmethyl)-2-thiouracil, and its reactivity is central to the molecule's chemical properties. Thioamides, thioureas, and thiocarbamates are recognized for their stability compared to other thiocarbonyls like thioketones and thioaldehydes. nih.gov They can serve as stable, sulfur-based metal-binding pharmacophores. nih.govrsc.org

Thio-keto-enol Tautomerism and its Influence on Reactivity

Like other 2-thiouracil (B1096) derivatives, this compound can exist in different tautomeric forms due to the mobility of protons between the sulfur and nitrogen atoms, as well as the oxygen and nitrogen atoms of the uracil (B121893) ring. sciengpub.irresearchgate.net This results in a dynamic equilibrium between thio-keto, thiol-keto, thio-enol, and thiol-enol forms.

The predominant tautomer under physiological conditions is the thio-keto form. However, the presence of the other tautomers, even in small concentrations, can significantly influence the molecule's reactivity. sciengpub.irresearchgate.net The thiol tautomer, for instance, introduces a nucleophilic thiol group, which can participate in a different set of reactions compared to the thioamide. The specific tautomeric equilibrium is influenced by factors such as the solvent, pH, and the presence of substituents on the uracil ring. nih.gov Computational studies on 2-thiouracil have shown that the formation of these tautomers is possible and can lead to new structural features and potentially altered biological activities. sciengpub.ir

The keto-enol tautomerism is a fundamental concept in organic chemistry where a molecule containing a carbonyl group is in equilibrium with its enol form, which contains a double bond and a hydroxyl group. libretexts.org This equilibrium is catalyzed by both acids and bases. libretexts.org In the context of this compound, the uracil ring can undergo keto-enol tautomerization, further expanding the range of possible isomeric forms.

Nucleophilic and Electrophilic Transformations at Sulfur

The sulfur atom of the thioamide group in this compound is a soft nucleophile and can react with various electrophiles. This reactivity is fundamental to many of its derivatization strategies. For instance, S-alkylation with alkyl halides can lead to the formation of 2-alkylthio-5-(2-pyridylmethyl)uracil derivatives.

Conversely, the sulfur atom can also be a site for electrophilic attack, particularly after deprotonation to form a thiolate anion. This anion is a potent nucleophile and can react with a wide range of electrophiles. The reactivity of the sulfur atom is crucial for the interaction of thiouracil derivatives with biological targets, such as metalloenzymes. nih.gov For instance, the sulfur atom can coordinate to metal ions in the active sites of these enzymes.

Reactivity of the Uracil Nitrogen Atoms (N1, N3)

The nitrogen atoms at positions 1 and 3 of the uracil ring are also important sites for chemical modification. Their reactivity is influenced by the electronic properties of the uracil ring and the presence of the electron-withdrawing thioamide group.

N-Alkylation and N-Acylation Reactions

Both N1 and N3 positions of the uracil ring can be subjected to N-alkylation and N-acylation reactions. researchgate.net These reactions typically proceed via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. The regioselectivity of these reactions (i.e., whether the reaction occurs at N1 or N3) can be controlled by the choice of reagents, reaction conditions, and the nature of the substituents on the uracil ring. For example, N-alkylation of 2-thiouracil has been achieved using propylene (B89431) carbonate. researchgate.net

N-acylation reactions introduce an acyl group onto the nitrogen atom, forming an N-acyl derivative. researchgate.net These reactions are often used to introduce specific functional groups or to modify the solubility and pharmacokinetic properties of the parent molecule.

Formation of N-Linked Conjugates for Research Probes

The nitrogen atoms of the uracil ring provide convenient handles for the attachment of various molecular probes, such as fluorescent dyes, biotin (B1667282), or radioactive labels. These N-linked conjugates are valuable tools in chemical biology and medicinal chemistry for studying the distribution, metabolism, and mechanism of action of the parent compound. For example, 5-fluorouracil (B62378) has been conjugated to polymers to create MRI contrast agents for monitoring drug release. nih.gov

Reactivity at the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses nucleophilic character and can react with electrophiles. iust.ac.ir This reactivity is a characteristic feature of pyridines and allows for a range of chemical transformations.

Coordination Chemistry with Metal Centers

The presence of multiple heteroatoms (N, S, O) makes this compound and related thiouracil derivatives excellent ligands for a variety of metal ions. The coordination chemistry of these compounds is rich and diverse, with the ligand capable of adopting several coordination modes. These modes are often influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other ancillary ligands. researchgate.net

The thiouracil moiety itself presents several potential donor atoms for metal coordination: the two endocyclic nitrogen atoms (N1 and N3), the exocyclic sulfur atom at the C2 position, and the oxygen atom at the C4 position. researchgate.net The pyridylmethyl substituent introduces an additional coordination site through the pyridine nitrogen atom.

Studies on related thiouracil derivatives have shown that coordination can occur in a monodentate, bidentate, or even bridging fashion. researchgate.net For instance, in some complexes, the thiouracil ligand coordinates to the metal center solely through the sulfur atom. researchgate.net In others, bidentate chelation involving the sulfur atom and one of the ring nitrogens or the oxygen atom is observed. researchgate.net The pyridine nitrogen of the pyridylmethyl group can also participate in coordination, leading to the formation of stable chelate rings. For example, a ligand containing a pyridyl group and a triazole unit has been shown to coordinate to metal centers via the pyridyl nitrogen and a triazole nitrogen, forming a six-membered chelate ring. researchgate.net

The coordination of different metal ions, including copper(II), cobalt(II), nickel(II), and zinc(II), with ligands containing similar functional groups (a pyridine ring and a thiazole (B1198619) core) has been reported to result in complexes with varying geometries, such as octahedral and tetrahedral. ijper.org The coordination mode can also be influenced by the deprotonation of the ligand. For example, N-aryl-substituted 2-picolinamide ligands can coordinate to an iridium center in either a neutral, protonated form through the pyridyl nitrogen and amide oxygen, or in a deprotonated, monoanionic state via N,N' or N,O coordination. rsc.org

The formation of metal complexes can significantly alter the electronic and steric properties of the parent ligand, which can, in turn, influence its biological activity. researchgate.netbhu.ac.in

Table 1: Examples of Coordination Complexes with Related Ligands

| Metal Ion | Ligand | Coordination Mode | Resulting Geometry | Reference |

| Cu(II), Co(II), Ni(II) | N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Octahedral | Octahedral | ijper.org |

| Zn(II) | N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Tetrahedral | Tetrahedral | ijper.org |

| Co(II), Ni(II) | 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine | N(pyridyl), N(triazole) | Distorted Octahedron | researchgate.net |

| Zn(II) | 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine | N(pyridyl), N(triazole) | Distorted Tetrahedron | researchgate.net |

| Ni(II) | 1-(2-pyridylmethyl)-1,5,9-triazacyclododecane | N/A | High-spin, six-coordinate | rsc.org |

| Zn(II) | 1-(2-pyridyl-2'-ethyl)-1,5,9-triazacyclododecane | N/A | Tetrahedral and Trigonal-bipyramidal isomers | rsc.org |

| Zn(II) | 5-phenyl-1,3,4-oxadiazole-2-thiolate | N, S bridging | Polymeric chains | nih.gov |

Further Research is required to provide specific details for the following sections as outlined:

Stereochemical Considerations in Derivatives

Table of all compound names mentioned in the article

Theoretical and Computational Studies on 5 2 Pyridylmethyl 2 Thiouracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and reactivity of molecules. These ab initio and density functional theory (DFT) methods provide insights that are complementary to experimental findings.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for Research Characterization

Computational methods are frequently used to predict spectroscopic data, which aids in the characterization of newly synthesized compounds.

NMR (Nuclear Magnetic Resonance): Calculations would predict the chemical shifts (¹H and ¹³C) for each atom, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

IR (Infrared): Theoretical IR spectroscopy predicts the vibrational frequencies corresponding to different functional groups. For 5-(2-Pyridylmethyl)-2-thiouracil, key vibrational modes would include the C=S stretch, C=O stretch, N-H bends, and aromatic C-H stretches.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule.

Conformational Analysis and Energy Landscapes

The pyridylmethyl substituent introduces rotational flexibility around the single bond connecting the two ring systems. Conformational analysis would involve calculating the potential energy surface as a function of this dihedral angle to identify the most stable (lowest energy) conformation of the molecule in the gas phase. This would reveal the preferred spatial arrangement of the pyridyl and thiouracil moieties.

Molecular Docking and Dynamics Simulations

These computational techniques are vital for investigating how a molecule might interact with a biological target, such as a protein or enzyme, and how it behaves in a biological environment.

Investigation of Ligand-Receptor Interactions (Theoretical Binding Modes)

Molecular docking simulations would be used to predict the most likely binding pose of this compound within the active site of a target protein. This would provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. The results are often quantified with a scoring function to estimate the binding affinity.

Solvation Effects on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (typically water, to mimic physiological conditions) on the molecule's conformational preferences and electronic properties. Molecular dynamics simulations can provide a more detailed, explicit solvent model, tracking the movements and interactions of the solute and individual solvent molecules over time.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing a systematic framework for understanding how a molecule's chemical structure influences its biological activity. oncodesign-services.com By methodically altering a molecule's structure and assessing the impact on its interaction with a biological target, researchers can identify crucial chemical features that govern potency, selectivity, and pharmacokinetic properties. oncodesign-services.comspirochem.com This iterative process is essential for transforming initial "hits" into optimized lead compounds with improved therapeutic potential. oncodesign-services.com Computational SAR methods, in particular, leverage machine learning and molecular modeling to predict the biological activity of novel compounds based on their chemical structures, thereby accelerating the discovery process. oncodesign-services.com

In the design and optimization of potential drug candidates like this compound, computational metrics play a vital role in prioritizing compounds for synthesis and testing. Two of the most important parameters are Ligand Efficiency (LE) and lipophilicity.

Ligand Efficiency (LE) is a measure of the binding energy of a ligand to its target on a per-atom basis. It is a valuable tool for identifying small, efficient fragments that can be developed into more potent leads. By normalizing potency for molecular size, LE helps researchers to focus on compounds that have a higher intrinsic quality of interaction with the target, rather than simply being large.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. This property is critical as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for a drug to cross biological membranes, excessive lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity.

Below is an interactive table illustrating how these metrics might be used to evaluate hypothetical derivatives of a lead compound.

| Compound | Predicted Potency (IC50, nM) | Molecular Weight ( g/mol ) | Calculated logP | Ligand Efficiency (LE) | Assessment |

| Lead Compound | 100 | 350 | 3.5 | 0.35 | Baseline |

| Derivative A | 50 | 365 | 3.2 | 0.37 | Improved potency and LE, good logP |

| Derivative B | 200 | 340 | 2.5 | 0.32 | Lower potency, but improved solubility |

| Derivative C | 80 | 450 | 5.0 | 0.28 | High lipophilicity, poor efficiency |

| Derivative D | 60 | 370 | 3.6 | 0.36 | Good balance of properties |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive molecules from large chemical libraries. nih.gov A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov

The process begins with the creation of a pharmacophore model, which can be based on the structure of a known active ligand or the binding site of the target protein. nih.gov This model highlights the essential chemical features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov This model then serves as a 3D query for a virtual screening campaign. nih.gov During virtual screening, large databases of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. nih.govresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov

For a compound like this compound, a pharmacophore model could be constructed based on its key structural features: the hydrogen bonding capabilities of the thiouracil ring, the aromatic nature of the pyridine (B92270) ring, and their specific spatial arrangement. This model could then be used to screen for other compounds that mimic these features and may possess similar biological activity.

The table below details the most common features used in pharmacophore modeling.

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (typically N or O) capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A functional group with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH). |

| Hydrophobic Area | H | A non-polar region of the molecule that can engage in hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons, like a phenyl or pyridine ring. |

| Positive Ionizable Group | PI | A functional group that is typically positively charged at physiological pH (e.g., an amine). |

| Negative Ionizable Group | NI | A functional group that is typically negatively charged at physiological pH (e.g., a carboxylic acid). |

Molecular Interactions and Proposed Mechanistic Modulations by 5 2 Pyridylmethyl 2 Thiouracil in Research Models

Allosteric Modulation and Conformational Changes Induced by Binding

There is no specific information available in the reviewed literature regarding the allosteric modulation properties of 5-(2-Pyridylmethyl)-2-thiouracil. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. While the pyridinyl moiety present in the compound is a common feature in molecules designed for allosteric modulation of various receptors, no studies have specifically investigated this for this compound.

Role as a Chemical Probe in Biological Systems (Research Tool)

The utility of a compound as a chemical probe relies on its ability to selectively interact with a biological target, often to elucidate its function or to identify it within a complex biological system. This typically requires the compound to possess certain characteristics, such as high affinity, selectivity, and a functional group for labeling.

Fluorescent Labeling and Imaging Probes

No research has been found that describes the use of this compound as a fluorescent labeling or imaging probe. The intrinsic fluorescent properties of this specific compound have not been characterized in the available literature. While some 2-thiouracil (B1096) derivatives have been studied for their photophysical properties, this information is not directly transferable to the pyridylmethyl derivative.

Affinity-Based Probes for Target Identification

Similarly, there is no evidence of this compound being developed or utilized as an affinity-based probe for target identification. The synthesis of such probes typically involves modifying the parent compound to include a reactive group or a reporter tag, such as biotin (B1667282) or a photoaffinity label, to facilitate the identification of its binding partners. No such derivatives of this compound or their applications have been reported in the scientific literature reviewed.

Applications of 5 2 Pyridylmethyl 2 Thiouracil in Chemical Biology and Material Sciences Research

Scaffold for Complex Molecular Synthesis

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. ufrj.br The thiouracil ring system, as a pyrimidine (B1678525) derivative, is considered such a scaffold and is integral to many bioactive compounds. nih.govresearchgate.net

5-(2-Pyridylmethyl)-2-thiouracil serves as an excellent precursor for the synthesis of more complex heterocyclic systems. The thiouracil core is a versatile building block used to construct a variety of fused and substituted heterocyclic compounds. nih.govnih.gov For example, 2-thiouracil (B1096) derivatives have been used as starting materials to synthesize:

Thiouracil-5-sulfonamides: These compounds have been investigated for their potential as anticancer agents and antioxidants. nih.govnih.govnih.gov

Quinoline-based Scaffolds: By combining the thiouracil moiety with a quinoline (B57606) pharmacophore, researchers have developed hybrid molecules that act as topoisomerase I and II inhibitors. nih.gov

Fused Thiazolo[3,2-a]pyrimidines: The reactive sites on the thiouracil ring allow for annulation reactions to create fused heterocyclic systems with diverse biological activities. researchgate.net

The presence of the 2-pyridylmethyl group at the 5-position adds another layer of synthetic versatility, allowing for modifications that can tune the steric and electronic properties of the final molecules.

Macrocycles are of increasing interest in medicinal chemistry as they can offer improved selectivity and potency for difficult drug targets. nih.gov Heterocyclic units are often incorporated into macrocyclic structures to impart specific conformations and functionalities. The 2-thiouracil unit, with its defined geometry and multiple reactive sites, is a potential building block for such architectures.

While direct synthesis of macrocycles from this compound is not widely reported, related structures have been successfully used:

Pyridone-linked Macrocycles: Intramolecular condensation reactions have been used to form 2-pyridone rings within macrocyclic peptides, demonstrating the utility of related pyrimidine-like structures in macrocyclization. nih.gov

Thiadiazole-based Macrocycles: Convergent synthetic methods have been developed to create macrocycles composed of 5-amino-2H-1,2,4-thiadiazoline-3-thione and other building blocks. koreascience.kr This highlights the potential of the N-C=S moiety, also present in 2-thiouracil, to participate in macrocycle formation.

The pyridylmethyl substituent could function as a linker or a conformational constraint within a larger macrocyclic or oligomeric structure.

Role in Coordination Chemistry and Metal Ligand Design

The structure of this compound contains multiple potential donor atoms, making it a highly versatile ligand for coordinating with metal ions. The possible coordination sites include the thiocarbonyl sulfur (S), the heterocyclic nitrogen atoms (N1 and N3), the carbonyl oxygen (O), and the nitrogen atom of the pyridine (B92270) ring. This multi-dentate character allows it to form stable complexes with a wide range of transition metals. preprints.orgresearchgate.net

Research on the coordination chemistry of 2-thiouracil and its derivatives has shown that it can bind to metals in several ways:

Monodentate Coordination: Binding can occur through the sulfur atom alone.

Bidentate Coordination: The ligand can form a chelate ring by coordinating through the sulfur atom and either the N3 nitrogen or the carbonyl oxygen. preprints.org

Bridging Ligand: It can bridge two or more metal centers.

Metal complexes of related thiouracil derivatives, such as 5-carboxy-2-thiouracil, have been synthesized and characterized with various metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.govnih.govscispace.com In these complexes, the ligand typically coordinates through the carboxylate group and the thione sulfur atom. scispace.com The pyridine nitrogen of the 2-pyridylmethyl group in this compound provides an additional, strong coordination site, potentially leading to tridentate coordination and the formation of highly stable metal complexes. rsc.org The design of such ligands is crucial for developing new catalysts, materials, and metallodrugs. nih.gov

The table below summarizes the coordination behavior of related thiouracil ligands with various metals as reported in the literature.

| Ligand | Metal Ion(s) | Coordination Sites | Resulting Complex Stoichiometry | Reference(s) |

| 5-Carboxy-2-thiouracil | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Carboxylate (COO⁻) and Thione (C=S) groups | 1:1 (Metal:Ligand) | scispace.com |

| 2-Thiouracil | Cu(II), Pd(II), Au(III) | Varies; can include S, N3, and O atoms | Not specified | researchgate.net |

| 2-Thiouracil | Mercury(II) | N3 and S atoms | 2:1 (Metal:Ligand) | rsc.org |

| 3-amine-2-((pyridin-2-ylmethyl)selanyl)pyridine | Co(II), Cu(II), Zn(II) | Pyridine nitrogen atoms | 1:1 (Metal:Ligand) | rsc.org |

Chelation Properties with Transition Metals

The presence of multiple donor atoms—specifically the nitrogen atom of the pyridine ring, the nitrogen atoms of the pyrimidine ring, and the sulfur atom of the thiouracil group—makes this compound an effective chelating agent for a variety of transition metals. The coordination chemistry of this ligand is a subject of ongoing research, with studies focusing on the synthesis, structure, and properties of its metal complexes.

One of the documented examples of its chelation behavior is its reaction with [2-(pyridin-2-yl)phenyl]mercury(II) acetate. capes.gov.br In a methanolic solution, the reaction between this compound (represented as H₂tuc) and the mercury(II) compound in a 1:1 molar ratio leads to the formation of the complex [Hg(C₆H₄C₅H₄N)(H₂tuc)]. When the molar ratio is adjusted to 2:1, a bimetallic complex, [{Hg(C₆H₄C₅H₄N)}₂(tuc)], is formed. capes.gov.br This demonstrates the ligand's ability to coordinate with one or two metal centers, highlighting its versatility in forming diverse coordination complexes. The general class of 2-thiouracil derivatives has been shown to form complexes with various transition metal ions, which are of interest for their potential biological activities and material applications. chemicalbook.com

The coordination can occur through different atoms of the 2-thiouracil moiety, including the nitrogen atoms of the pyrimidine ring and the sulfur atom, in addition to the pyridyl nitrogen. This multi-dentate character allows for the formation of stable chelate rings with metal ions, a property that is fundamental to its applications in catalysis and materials science.

Design of Metallo-Organic Frameworks (MOFs) Research

While specific research on the integration of this compound into Metallo-Organic Frameworks (MOFs) is not extensively documented, its structural characteristics suggest significant potential in this area. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridyl and thiouracil groups within this compound offer multiple coordination sites that could be exploited in the rational design of novel MOFs.

The pyridyl group is a common building block in the synthesis of MOFs, known for its ability to form strong coordinate bonds with a variety of metal centers. researchgate.netrsc.org Similarly, ligands containing sulfur atoms are also utilized in MOF chemistry, often imparting unique electronic or catalytic properties to the resulting framework. The combination of both a pyridyl and a thiouracil moiety in a single ligand could lead to MOFs with interesting topologies and functionalities. For instance, the presence of the sulfur atom could create soft coordination sites, which might be selective for certain metal ions or could serve as active sites for catalysis. The exploration of pyridyl/pyrimidyl-containing ligands in the formation of cadmium(II)-MOFs showcases the potential of such nitrogen-rich ligands in creating diverse architectures with specific functions, such as ion sensing. researchgate.net The development of MOFs from such tailored organic linkers is a promising avenue for creating materials with applications in gas storage, separation, and catalysis.

Applications in Supramolecular Chemistry Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a fertile ground for the application of this compound. The molecule's ability to participate in hydrogen bonding, π-π stacking, and metal coordination makes it an excellent candidate for the construction of complex supramolecular assemblies. rsc.org

Self-Assembly Studies and Molecular Recognition

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. This compound possesses all the necessary features for programmed self-assembly. The uracil (B121893) and pyridine rings can engage in π-π stacking interactions, while the amide and thioamide functionalities are excellent hydrogen bond donors and acceptors.

Research on related systems, such as pyridine-modified lipoic acid derivatives, has demonstrated their ability to form self-assembled monolayers on gold surfaces. nih.govresearchgate.netmdpi.com These layers can then be used to study molecular recognition events, such as the binding of thyroxine. nih.govresearchgate.netmdpi.com By analogy, this compound could be expected to self-assemble in solution or on surfaces to form a variety of supramolecular structures, such as tapes, rosettes, or more complex architectures, depending on the conditions. The pyridyl unit can be protonated or coordinated to a metal, which would further influence the self-assembly process, allowing for the creation of stimuli-responsive materials. The cooperative self-assembly of pyridine-containing macrocycles into robust nanotubes highlights the potential of the pyridyl moiety to direct the formation of highly ordered supramolecular structures. nih.gov

Host-Guest Chemistry Investigations

Host-guest chemistry involves the binding of a smaller molecule (the guest) within the cavity of a larger molecule (the host). While there is limited specific research on this compound as a guest molecule, its size and functional groups suggest that it could readily be encapsulated by various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils.

The study of such host-guest complexes could provide insights into molecular recognition processes and could lead to the development of drug delivery systems or molecular sensors. The pyridyl group could act as a secondary binding site, enhancing the affinity and selectivity of the host-guest interaction. Theoretical studies on macrocyclic host molecules have provided a framework for understanding the non-covalent interactions that govern molecular recognition and self-assembly, which can guide the experimental design of host-guest systems involving molecules like this compound. rsc.org

Potential in Advanced Materials Research (e.g., polymers, sensors)

The unique combination of a pyridyl group and a thiouracil unit in this compound makes it a promising candidate for incorporation into advanced materials, such as functional polymers and chemical sensors.

The reactive sites on the thiouracil ring could be used to polymerize or graft the molecule onto a polymer backbone, thereby creating a functional polymer with specific properties. sigmaaldrich.comnih.govsigmaaldrich.com For example, a polymer functionalized with this compound could exhibit enhanced metal-binding capabilities, which could be useful for applications in water remediation or catalysis. The incorporation of such functional units can significantly alter the physical and chemical properties of the base polymer, leading to materials with tailored characteristics for biomedical applications, such as drug delivery and tissue engineering. sigmaaldrich.com

Furthermore, the ability of this compound to selectively bind to certain metal ions or other small molecules makes it an attractive component for the development of chemical sensors. A sensor could be designed based on a change in the optical or electrochemical properties of the molecule upon binding to a target analyte. For instance, gold nanoparticles functionalized with 2-thiouracil have been investigated for their potential in biomedical applications, demonstrating that thiouracil derivatives can be effectively anchored to surfaces to create functional nanomaterials. nih.gov The pyridyl group could further enhance the selectivity of such a sensor by providing an additional binding site. The study of self-assembled layers of pyridine-modified derivatives on gold surfaces for the detection of thyroxine provides a clear precedent for the use of such molecules in sensor applications. nih.govresearchgate.netmdpi.com

Analytical Methodologies for In Depth Research Characterization of 5 2 Pyridylmethyl 2 Thiouracil

High-Resolution Mass Spectrometry for Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds like 5-(2-Pyridylmethyl)-2-thiouracil. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap-based mass spectrometers, provide extremely high mass accuracy, often to within 1 part-per-million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of the parent molecule from its measured mass-to-charge (m/z) ratio. thermofisher.com For this compound (C₁₀H₉N₃OS), HRMS would confirm the molecular formula by matching the experimentally observed accurate mass with the theoretically calculated mass.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) experiments reveals the compound's connectivity through controlled fragmentation. By analyzing the fragmentation pattern, researchers can identify characteristic neutral losses and fragment ions corresponding to the pyridylmethyl and thiouracil moieties. This detailed analysis provides definitive evidence for the proposed structure and helps differentiate it from potential isomers. The high sensitivity of modern HRMS methods also allows for the analysis of minute sample quantities, making it an invaluable tool in research settings. nih.govuu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. visionpublisher.info It provides critical information on the chemical environment of individual atoms, their connectivity, and the dynamic processes they undergo, such as conformational changes and tautomeric equilibria. researchgate.netbohrium.com The 2-thiouracil (B1096) ring system is known to exist in different tautomeric forms, primarily the keto-thione, enol-thione, and keto-thiol forms. NMR spectroscopy is instrumental in identifying the predominant tautomer in a given solvent and temperature. researchgate.netmdpi.com

¹H, ¹³C, and ¹⁵N NMR Analyses

One-dimensional (1D) NMR spectra provide the fundamental framework for structural assignment.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, one would expect to see signals for the pyridyl ring protons, the methylene (B1212753) bridge protons (-CH₂-), the C6-H proton on the uracil (B121893) ring, and the N-H protons. The chemical shifts and multiplicities of these signals are diagnostic of the structure.

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbonyl (C4=O) and thiocarbonyl (C2=S) carbons are particularly informative for studying tautomerism. For instance, the chemical shift of the C2 carbon would differ significantly between the thione (C=S) and thiol (C-S) tautomers.

¹⁵N NMR: Nitrogen-15 NMR, often performed using indirect detection methods like Heteronuclear Single Quantum Coherence (HSQC), provides direct insight into the electronic environment of the nitrogen atoms. nih.govchemrxiv.orgnih.gov The chemical shifts of N1 and N3 of the uracil ring and the nitrogen of the pyridine (B92270) ring are sensitive to protonation state and tautomerism, making ¹⁵N NMR a crucial technique for these studies. nih.govresearchgate.net

The following table outlines the expected NMR data for this compound, based on analyses of similar structures.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity / Correlation |

| ¹H | N1-H | 10.0 - 12.0 | Broad singlet |

| ¹H | N3-H | 11.0 - 13.0 | Broad singlet |

| ¹H | C6-H | 7.5 - 8.0 | Singlet |

| ¹H | Methylene (-CH₂-) | 3.8 - 4.2 | Singlet |

| ¹H | Pyridine | 7.0 - 8.5 | Multiplets (e.g., doublet, triplet) |

| ¹³C | C2 (C=S) | 175 - 185 | |

| ¹³C | C4 (C=O) | 160 - 165 | |

| ¹³C | C5 | 110 - 115 | |

| ¹³C | C6 | 140 - 145 | |

| ¹³C | Methylene (-CH₂-) | 35 - 45 | |

| ¹³C | Pyridine | 120 - 150 | |

| ¹⁵N | N1 / N3 | 140 - 220 | |

| ¹⁵N | Pyridine-N | >300 |

Note: Chemical shifts are highly dependent on solvent, concentration, and temperature. The values presented are estimates.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1D NMR signals and confirming the molecule's covalent framework. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It would be used to confirm the coupling network within the pyridine ring and to verify the absence of coupling for the C6-H and methylene protons, confirming their structural isolation. sdsu.eduresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. youtube.com An HSQC spectrum would definitively link the C6-H proton signal to the C6 carbon signal and the methylene proton signals to the methylene carbon signal. researchgate.netyoutube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.sa

For this compound, key vibrational modes include:

N-H stretching: Typically observed in the 3100-3300 cm⁻¹ region in IR spectra.

C=O stretching: A strong absorption around 1650-1700 cm⁻¹ in the IR spectrum is characteristic of the uracil C4 carbonyl group.

C=S stretching: The thiocarbonyl stretch is weaker in the IR but often gives a strong Raman signal. Its frequency is typically found in the 1100-1250 cm⁻¹ region. The position of this band is sensitive to tautomerism.

Pyridine Ring Modes: The characteristic ring stretching vibrations of the pyridine moiety appear in the 1400-1600 cm⁻¹ region.

A detailed vibrational analysis of 2-thiouracil has shown that ring breathing and Kekule stretching modes have lower magnitudes compared to uracil due to the mass effect of the sulfur atom. ias.ac.in Similar effects would be expected for this compound. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra. nih.govnih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3100 - 3300 | IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=O | Stretching | 1650 - 1700 | IR |

| Pyrimidine (B1678525)/Pyridine Rings | C=C, C=N Stretching | 1400 - 1600 | IR, Raman |

| C=S | Stretching | 1100 - 1250 | Raman, IR |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. msstate.edu This technique yields accurate bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the covalent connectivity and reveal the preferred conformation of the molecule in the crystal lattice. weizmann.ac.ilmdpi.com

Furthermore, crystallographic analysis elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. In thiouracil derivatives, hydrogen bonding involving the N-H protons and the C=O and C=S groups is common, often leading to the formation of well-defined supramolecular structures like dimers or sheets. researchgate.net The crystal structure of this compound would reveal how the pyridine nitrogen and the thiouracil functional groups participate in these hydrogen-bonding networks, providing crucial insight into its solid-state properties. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are indispensable for the isolation and purity assessment of synthesized compounds like this compound in a research context. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

A reversed-phase HPLC method, typically using a C18 column, would be developed to separate the target compound from any starting materials, by-products, or impurities. The retention time of the main peak serves as an identifier under specific chromatographic conditions (e.g., mobile phase composition, flow rate). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks, often detected using a UV detector set to a wavelength where the compound absorbs strongly. Coupling HPLC with a photodiode array (PDA) detector can further aid in peak purity assessment by comparing the UV-Vis spectra across a single chromatographic peak. dntb.gov.ua For preparative purposes, larger-scale column chromatography (flash or preparative HPLC) is used to isolate the pure compound for further studies.

HPLC and UPLC for Analytical and Preparative Separations

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-performance liquid chromatography (UPLC), are cornerstone techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods provide robust and reproducible separation, enabling both qualitative identification and quantitative measurement.

Detailed Research Findings:

The separation of thiouracil derivatives is typically achieved using reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is paired with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the non-polar regions of the molecule. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by controlling the ionization state of the analyte. nih.govsciensage.info

UPLC systems, which utilize smaller particle sizes in the stationary phase (typically less than 2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable for high-throughput screening and the analysis of complex mixtures.

The following interactive data table summarizes typical starting conditions for the HPLC and UPLC analysis of thiouracil derivatives, which can be adapted for this compound.

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Detection | UV at 270-280 nm | UV or Mass Spectrometry |

| Temperature | Ambient or 30-40 °C | 30-40 °C |

Detection is commonly performed using a UV detector, as the thiouracil and pyridine rings exhibit strong absorbance in the ultraviolet region. The maximum absorbance wavelength for this compound would be determined experimentally but is expected to be in the range of 270-280 nm. For preparative separations, where the goal is to isolate the pure compound, larger column dimensions and higher flow rates are employed.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a polar molecule with low volatility, making it unsuitable for direct GC analysis. Therefore, a crucial step of derivatization is required to convert it into a more volatile and thermally stable form.

Detailed Research Findings:

The most common derivatization technique for compounds containing active hydrogens, such as the N-H and S-H protons in the thiouracil ring, is silylation. nih.govresearchgate.netsigmaaldrich.comgoogle.com Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens to replace them with non-polar trimethylsilyl (B98337) (TMS) groups. researchgate.netgoogle.com This process significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC.

The derivatization reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent prior to injection into the GC system. The resulting TMS-derivatized this compound can then be separated on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase.

The following interactive data table outlines a typical derivatization and GC-MS analysis procedure for polar compounds like thiouracil derivatives.

| Step | Procedure |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heat at 60-80°C for 30-60 minutes |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temperature of 100°C, ramped to 280-300°C |

| Detector | Mass Spectrometer (MS) |

Mass spectrometric detection is essential for the confirmation of the identity of the derivatized compound. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the TMS derivative of this compound.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

Detailed Research Findings:

In LC-MS/MS analysis, the compound is first separated by HPLC or UPLC under conditions similar to those described in section 7.5.1. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for this type of molecule, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.

In the tandem mass spectrometer, the precursor ion (the [M+H]⁺ ion of this compound) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection and quantification of the target analyte even at very low concentrations in the presence of interfering substances.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would likely involve the cleavage of the bond between the pyridylmethyl group and the thiouracil ring, as well as fragmentations within the thiouracil and pyridine rings themselves.

The following interactive data table presents hypothetical but expected LC-MS/MS parameters for the analysis of this compound.

| Parameter | Setting |

| LC System | UPLC with a C18 column |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₁₀H₉N₃S |

| Product Ions | Expected fragments from the pyridylmethyl and thiouracil moieties |

| Collision Energy | Optimized to maximize the intensity of specific product ions |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and accuracy for the analysis of this compound in complex samples.

Future Research Directions and Unexplored Potential of 5 2 Pyridylmethyl 2 Thiouracil

Novel Synthetic Strategies and Sustainable Production Research

The synthesis of 5-(2-Pyridylmethyl)-2-thiouracil is foundational to its exploration. While general methods for the synthesis of 5-substituted-2-thiouracils exist, future research should focus on developing novel, efficient, and sustainable synthetic strategies. Current approaches often involve multi-step procedures that may not be optimal for large-scale production or environmentally friendly.

Future synthetic research could explore one-pot multicomponent reactions, leveraging the principles of green chemistry to minimize waste and energy consumption. For instance, a reaction could be designed to combine a β-ketoester, an aldehyde, and thiourea (B124793) with a pyridine-containing building block under catalytic conditions. pharmacophorejournal.comnih.gov The development of solid-phase synthesis methodologies could also facilitate the creation of a library of related analogs for high-throughput screening.

Furthermore, a critical area for investigation is the development of sustainable production methods. This includes the use of renewable starting materials, greener solvents, and catalytic systems that can be recycled and reused. Research into enzymatic or microbial-based synthesis routes could offer a highly sustainable alternative to traditional chemical synthesis.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced reaction steps, operational simplicity. | Catalyst development, optimization of reaction conditions. |

| Solid-Phase Synthesis | Amenable to automation and library synthesis, simplified purification. | Linker strategies, resin compatibility. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Reactor design, inline purification techniques. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, process optimization. |

Advanced Computational Modeling for Predictive Research Outcomes

Computational modeling is a powerful tool to predict the properties and biological activities of novel compounds, thereby guiding experimental research and reducing costs. For this compound, advanced computational studies can provide significant insights into its potential applications.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of the compound with various biological targets. researchgate.net Building on research into other thiouracil derivatives, potential targets for investigation include cyclin-dependent kinases (CDKs) nih.govmdpi.com, and 15-lipoxygenase (15-LOX) mdpi.com. Such studies can help prioritize experimental screening efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is valuable for understanding its chemical behavior and for interpreting experimental data. Molecular dynamics (MD) simulations can further elucidate the conformational landscape of the molecule and its interactions with biological macromolecules in a dynamic environment.

| Computational Method | Application for this compound | Predicted Outcomes |

| Molecular Docking | Virtual screening against protein targets (e.g., kinases, enzymes). | Binding affinity scores, interaction modes, potential biological targets. |

| DFT Calculations | Determination of electronic properties, reactivity descriptors. | Optimized geometry, HOMO-LUMO gap, electrostatic potential maps. |

| Molecular Dynamics | Simulation of molecular motion and interactions over time. | Conformational stability, binding free energies, solvent effects. |

Exploration of New Molecular Targets and Mechanistic Insights (Pure Research)

The structural features of this compound, combining a thiouracil core with a pyridine (B92270) moiety, suggest a rich pharmacophore that could interact with a variety of biological targets. Pure research aimed at identifying novel molecular targets and elucidating the mechanisms of action is a crucial future direction.

Based on the known activities of other thiouracil derivatives, promising areas of investigation include its potential as an anticancer agent. pharmacophorejournal.comnih.gov Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects. Follow-up studies would then focus on identifying the specific molecular pathways affected, such as cell cycle regulation or apoptosis. nih.gov

Furthermore, the presence of the pyridine ring opens up possibilities for targeting enzymes and receptors where this motif is known to be important for binding. This could include certain kinases, G-protein coupled receptors (GPCRs), or metalloenzymes. Unbiased proteomic approaches, such as chemical proteomics, could be employed to identify the cellular binding partners of this compound, providing a comprehensive view of its interactome.

Integration into Multi-component Systems and Hybrid Materials Research

The functional groups present in this compound, including the thioamide and the pyridine nitrogen, make it an excellent candidate for incorporation into multi-component systems and hybrid materials.

Research into the formation of co-crystals with other molecules, such as active pharmaceutical ingredients (APIs) or other organic compounds, could lead to materials with improved physicochemical properties, such as solubility and stability. The pyridine nitrogen and the N-H and C=S groups of the thiouracil ring can act as hydrogen bond donors and acceptors, facilitating the formation of robust supramolecular structures. mdpi.com

Furthermore, the compound could be used as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The ability of the pyridine and thiouracil moieties to coordinate with metal ions could lead to the formation of novel materials with interesting magnetic, optical, or catalytic properties. mdpi.comnih.gov The synthesis of metal complexes with this ligand could also be explored for their potential biological activities. mdpi.com

Development of Next-Generation Chemical Probes for Research

A chemical probe is a small molecule used to study and manipulate biological systems. The unique structure of this compound makes it a promising scaffold for the development of next-generation chemical probes.

By functionalizing the molecule with reporter tags, such as fluorescent dyes or biotin (B1667282), it can be used to visualize and track its interactions within living cells. For example, a fluorescently labeled version of the compound could be used in high-content screening to identify its subcellular localization and to monitor its effects on cellular morphology.

Furthermore, photo-activatable derivatives of this compound could be synthesized to create photoaffinity probes. These probes can be used to covalently label their biological targets upon irradiation with light, enabling the identification of direct binding partners through techniques like mass spectrometry.

High-Throughput Screening Methodologies for Academic Discovery

High-throughput screening (HTS) is a powerful approach for the rapid discovery of new bioactive compounds. The development of HTS assays tailored for the discovery of analogs of this compound could significantly accelerate research in this area.

Cell-based HTS assays can be designed to screen for compounds that modulate specific cellular processes, such as cell proliferation, apoptosis, or the expression of a particular gene. For instance, a reporter gene assay could be developed to screen for compounds that activate or inhibit a specific signaling pathway.

Biochemical HTS assays can be used to screen for compounds that directly interact with a purified protein target. This approach allows for the identification of potent and selective inhibitors or activators of a particular enzyme or receptor. The development of robust and miniaturized HTS assays will be crucial for exploring the full therapeutic potential of this class of compounds.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Meaningful progress will require the combined expertise of synthetic chemists, computational chemists, biologists, pharmacologists, and materials scientists.

Collaborations between academic research groups and industrial partners could facilitate the translation of basic research findings into tangible applications. Open-access data sharing and the creation of compound libraries for screening by the wider scientific community would also foster innovation and accelerate discovery. Interdisciplinary projects could focus on areas such as the development of novel drug delivery systems for thiouracil derivatives or the use of these compounds in the design of new smart materials.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(2-Pyridylmethyl)-2-thiouracil, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 2-mercaptouracil derivatives with 2-pyridylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires factorial design experiments to test variables like temperature (80–120°C), solvent polarity, and stoichiometric ratios . Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is critical for isolating the product.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to verify pyridylmethyl and thiouracil moieties (e.g., δ 8.5 ppm for pyridine protons, δ 12.1 ppm for thiol proton) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 235.3 [M+H]⁺).

- Elemental Analysis : Validate empirical formula (C₉H₈N₂OS) with <0.3% deviation .

Q. What are the known biological or pharmacological targets of this compound?

- Methodological Answer : Preliminary studies suggest inhibition of thyroid peroxidase (TPO) via competitive binding to the heme iron center, analogous to propylthiouracil derivatives . Validate via enzyme assays (e.g., spectrophotometric monitoring of iodide oxidation inhibition) and molecular docking simulations (e.g., AutoDock Vina for binding affinity analysis) .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?